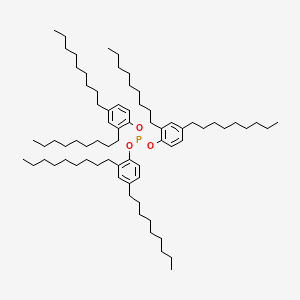
Phenol, 2,4-dinonyl-, phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4-dinonyl-, phosphite is an organic compound with the molecular formula C72H123O3P. It is a phosphite ester derived from phenol and is characterized by the presence of two nonyl groups at the 2 and 4 positions of the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize polymers and other materials against degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dinonyl-, phosphite can be synthesized through the esterification of phenol with phosphorous acid or its derivatives. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the reaction of 2,4-dinonylphenol with phosphorus trichloride in the presence of a base, such as pyridine, to form the desired phosphite ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and minimize by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,4-dinonyl-, phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphite ester back to the corresponding phenol and phosphorous acid.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the phosphite ester.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group under basic conditions to form substituted products.
Major Products Formed
Oxidation: Phosphates and quinones.
Reduction: Phenol and phosphorous acid.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2,4-dinonyl-, phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Studied for its potential antioxidant properties in biological systems, which may have implications for reducing oxidative stress in cells.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drug formulations.
Industry: Employed in the production of plastics, rubber, and other materials to improve their durability and resistance to oxidative degradation.
Mecanismo De Acción
The antioxidant action of phenol, 2,4-dinonyl-, phosphite is primarily due to its ability to scavenge free radicals and decompose hydroperoxides. The compound reacts with free radicals to form stable, non-reactive products, thereby interrupting the chain reactions that lead to oxidative degradation. Additionally, the phosphite ester can decompose hydroperoxides into non-radical products, further enhancing its antioxidant properties.
Comparación Con Compuestos Similares
Phenol, 2,4-dinonyl-, phosphite can be compared with other similar compounds, such as nonylphenol and other alkylphenol phosphites. While nonylphenol is known for its endocrine-disrupting properties, this compound is primarily valued for its antioxidant capabilities. The presence of the phosphite group in this compound enhances its ability to stabilize polymers and other materials against oxidative degradation, making it more effective than nonylphenol in industrial applications.
List of Similar Compounds
- Nonylphenol
- Alkylphenol phosphites
- Triphenyl phosphite
- Diphenyl phosphite
Propiedades
Número CAS |
64033-89-2 |
|---|---|
Fórmula molecular |
C72H123O3P |
Peso molecular |
1067.7 g/mol |
Nombre IUPAC |
tris[2,4-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-58-70(67(61-64)52-46-40-34-28-22-16-10-4)73-76(74-71-59-56-65(50-44-38-32-26-20-14-8-2)62-68(71)53-47-41-35-29-23-17-11-5)75-72-60-57-66(51-45-39-33-27-21-15-9-3)63-69(72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3 |
Clave InChI |
QLPKPEZOUJMPQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)CCCCCCCCC)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)

![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)


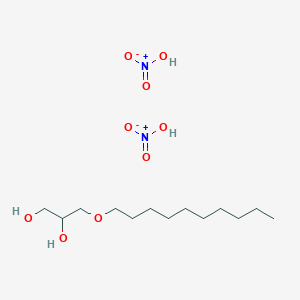
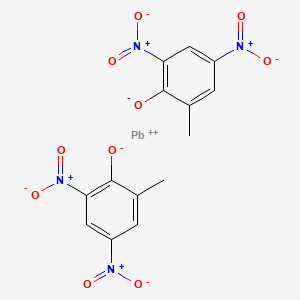
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
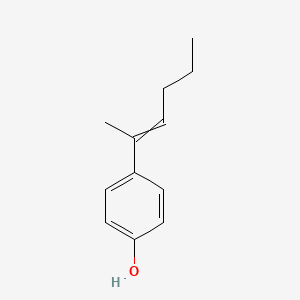
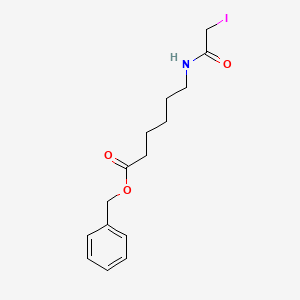
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

